molecular formula C17H26N2O3S B5492851 Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate

Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate

Cat. No.: B5492851
M. Wt: 338.5 g/mol
InChI Key: MZTGXIZLLWVUKX-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a piperidine ring, a thiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 3,5-dimethylpiperidine with an appropriate acyl chloride, followed by the introduction of the thiophene ring through a series of coupling reactions. The final step usually involves esterification to introduce the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-methylthiophene-3-carboxylate
  • Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-propylthiophene-3-carboxylate

Uniqueness

Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate is unique due to the specific combination of functional groups and the presence of both piperidine and thiophene rings

Properties

IUPAC Name

methyl 2-[[2-(3,5-dimethylpiperidin-1-yl)acetyl]amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-5-13-7-14(17(21)22-4)16(23-13)18-15(20)10-19-8-11(2)6-12(3)9-19/h7,11-12H,5-6,8-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTGXIZLLWVUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CN2CC(CC(C2)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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